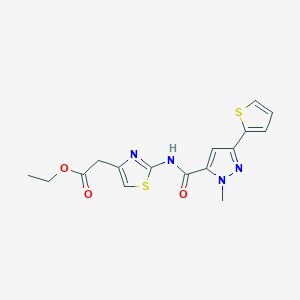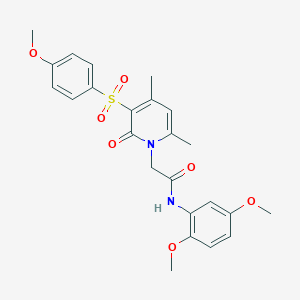![molecular formula C17H19N3OS B2819791 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone CAS No. 1788542-21-1](/img/structure/B2819791.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their diverse biological activities. The purpose of 2.1]octan-8-yl)(quinoxalin-2-yl)methanone.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline”:
Pharmaceutical Development
The compound’s unique structure, particularly the 8-azabicyclo[3.2.1]octane scaffold, makes it a promising candidate in drug discovery. This scaffold is known for its presence in various bioactive molecules, including tropane alkaloids, which exhibit a wide range of pharmacological activities . Researchers are exploring its potential in developing new therapeutic agents for neurological disorders, given its structural similarity to compounds that interact with neurotransmitter systems.
Neuropharmacology
Due to its structural resemblance to tropane alkaloids, this compound is being investigated for its potential effects on the central nervous system. Tropane alkaloids are known to interact with neurotransmitter receptors, and this compound could similarly influence neuronal activity. Studies are focusing on its potential as a modulator of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. Its complex bicyclic structure can be utilized in the synthesis of other intricate molecules. Researchers are developing new methodologies to construct the 8-azabicyclo[3.2.1]octane core efficiently, which can then be applied in the synthesis of various target molecules, including natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the compound’s quinoxaline moiety is of particular interest. Quinoxalines are known for their antimicrobial, antiviral, and anticancer properties. By incorporating this moiety into the compound, researchers aim to explore its potential in developing new antimicrobial agents or anticancer drugs. The combination of the quinoxaline and 8-azabicyclo[3.2.1]octane scaffolds could lead to novel compounds with enhanced biological activities .
Biochemical Research
The compound is also being studied for its potential applications in biochemical research. Its unique structure allows it to act as a probe or ligand in various biochemical assays. Researchers are investigating its binding properties and interactions with different biomolecules, which could provide insights into its mechanism of action and potential therapeutic targets .
Material Science
Beyond its pharmaceutical applications, the compound’s unique structural features make it a candidate for material science research. Its rigid bicyclic framework and functional groups could be utilized in the design of new materials with specific properties. For example, it could be explored for its potential in creating novel polymers or as a building block in supramolecular chemistry .
Chemical Biology
In chemical biology, the compound’s ability to interact with biological systems is of great interest. Researchers are studying its potential as a chemical tool to modulate biological pathways. By understanding how it interacts with specific proteins or enzymes, scientists can develop new strategies for probing biological processes and potentially discover new therapeutic targets .
Environmental Chemistry
Lastly, the compound’s potential applications in environmental chemistry are being explored. Its unique structure and reactivity could be harnessed in the development of new catalysts or as a component in environmental sensors. Researchers are investigating its ability to participate in catalytic reactions that could be applied in environmental remediation or monitoring .
These diverse applications highlight the compound’s versatility and potential impact across various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications
Mécanisme D'action
Target of Action
The compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, is a highly potent and selective inhibitor of JAK1 and TYK2 . These are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to a reduction in the production of proinflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell to result in a response. Inhibition of JAK1 and TYK2 disrupts this pathway, leading to a decrease in the production of proinflammatory cytokines .
Pharmacokinetics
The compound is orally bioavailable and exhibits dose-dependent efficacy . .
Result of Action
The inhibition of JAK1 and TYK2 by this compound leads to a significant reduction in inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases such as rheumatoid arthritis .
Propriétés
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-13-8-11-6-7-12(9-13)20(11)17(21)16-10-18-14-4-2-3-5-15(14)19-16/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWTFAITYIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)

![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)